

Ibrexafungerp in vitro activity against multidrug-resistant *Candida auris*

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Compound Focus: Ibrexafungerp

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In Vitro Susceptibility of Ibrexafungerp Against *Candida* Species

The following table summarizes key in vitro activity data for **ibrexafungerp** against various *Candida* species, including *C. auris*, from European multicenter studies. The Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating greater potency [1] [2].

Species	Number of Isolates Tested	Modal MIC / MIC ₅₀ (mg/L)	MIC Range (mg/L)	Geometric Mean MIC (mg/L)
<i>Candida auris</i>	22	0.5	0.25 - 1	-
<i>Candida albicans</i>	163	0.125 / 0.06	0.016 - 0.5	0.062
<i>Candida glabrata</i>	60	0.25 / 0.25	0.125 - 0.5	-
<i>Candida parapsilosis</i>	108	0.5 / 0.5	0.125 - ≥8	-
<i>Candida tropicalis</i>	40	0.5 / 0.5	0.06 - ≥8	0.517

A separate large-scale study of 1,965 contemporary Danish yeast isolates confirmed these findings, reporting a consistent modal MIC of **0.5 mg/L for *C. auris**** and **aligning with the MIC profiles for other species [2]. The activity against **C. auris* is particularly significant as this pathogen is often multidrug-resistant.**

Activity Against Resistant Isolates

Ibrexafungerp's novel mechanism offers a potential advantage against resistant infections.

- **Activity vs. Azole-Resistant Isolates:** **Ibrexafungerp** has demonstrated potent in vitro activity against **fluconazole-resistant isolates** of various *Candida* species [1]. This is crucial for *C. auris*, given that over 90% of clinical strains are resistant to fluconazole [3] [4].
- **Activity vs. Echinocandin-Resistant Isolates:** While both **ibrexafungerp** and echinocandins (e.g., caspofungin) target glucan synthase, they bind to different subunits of the enzyme. This results in **very limited cross-resistance** [5] [1]. **Ibrexafungerp** remains active against some *Candida* isolates that have developed echinocandin resistance due to specific mutations in the Fks1 protein [2].

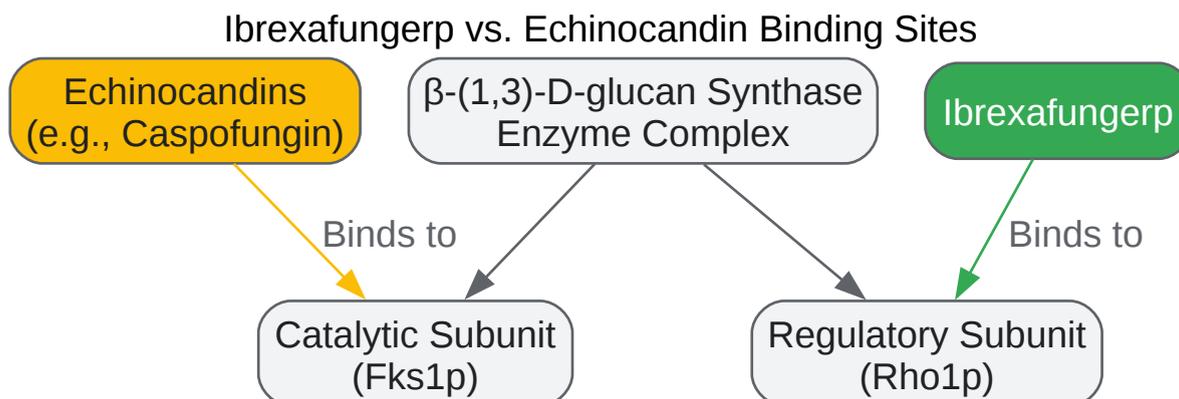
Detailed Experimental Methodology

The quantitative data presented above was generated using standardized, reproducible protocols.

- **Reference Method:** The data was obtained using the **EUCAST broth microdilution method (E.Def 7.3.2)**, which is a globally recognized standard for antifungal susceptibility testing [1] [2].
- **Procedure Overview:**
 - **Inoculum Preparation:** Isolates are cultured on agar to ensure purity and viability. A standardized suspension of yeast cells is prepared in a saline solution [1].
 - **Drug Dilution:** A stock solution of **ibrexafungerp** is serially diluted two-fold in a liquid medium (RPMI) within microtiter plates to create a range of concentrations (e.g., 0.008–8 mg/L) [2].
 - **Inoculation and Incubation:** Each well of the plate is inoculated with the yeast suspension and incubated at **35°C for 24 hours** [1] [2].
 - **MIC Determination:** The MIC is determined as the **lowest drug concentration that produces a 50% visual reduction in fungal growth** compared to the drug-free control well [1] [2].
- **Quality Control:** The following quality control strains are included to ensure the reliability of each test run: *C. krusei* ATCC 6258 and *C. parapsilosis* ATCC 22019 [1] [2].

Mechanism of Action and Cross-Resistance

The distinct mechanism of **ibrexafungerp** underpins its activity against resistant pathogens. The diagram below illustrates its target and the basis for its lack of cross-resistance with echinocandins.



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Ibrexafungerp is a triterpenoid antifungal that inhibits the synthesis of **β -(1,3)-D-glucan**, a key polymer essential for fungal cell wall integrity. This action leads to osmotic instability, cell lysis, and death [5].

- **Novel Binding Site:** While both **ibrexafungerp** and echinocandins inhibit the same enzyme, they bind to different subunits. Echinocandins target the **catalytic Fks1p subunit**, whereas **ibrexafungerp** targets the **regulatory Rho1p subunit** [5].
- **Therapeutic Implication:** This difference in binding sites is the molecular reason for the **limited cross-resistance** between **ibrexafungerp** and echinocandins. A fungal strain resistant to echinocandins due to a mutation in the *FKS1* gene may still remain susceptible to **ibrexafungerp** [1] [2].

Research Implications Summary

For researchers and drug development professionals, the data indicates that **ibrexafungerp** is a promising candidate, particularly due to its:

- **Potent In Vitro Activity:** Demonstrated efficacy against a wide range of *Candida* species, including multidrug-resistant *C. auris*.
- **Oral Availability:** As an oral agent, it addresses a significant gap in the treatment of invasive fungal infections, which are currently dominated by intravenous drugs [5] [1].
- **Potential for Combination Therapy:** Its unique mechanism and activity against resistant strains make it a strong candidate for future combination antifungal regimens [6] [4].

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